2-{1,3-Dioxobenzo[f]isoindol-2-yl}cyclohexane-1-carboxylic acid

Chiral derivatization HPLC purity specification Quality control

2-{1,3-Dioxobenzo[f]isoindol-2-yl}cyclohexane-1-carboxylic acid (CAS 642995‑15‑1 for the (1R,2R)-enantiomer; CAS 642995‑16‑2 for the (1S,2S)-enantiomer) is a trans‑2‑(naphthalene‑2,3‑dicarboximido)cyclohexane‑1‑carboxylic acid derivative. The compound integrates a benzo[f]isoindole (naphthalene‑2,3‑dicarboximide) chromophore with a chiral 1,2‑cyclohexane backbone bearing a free carboxylic acid handle, providing both UV/fluorescence detectability and a site for covalent conjugation or further synthetic elaboration.

Molecular Formula C19H17NO4
Molecular Weight 323.3 g/mol
Cat. No. B12504554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{1,3-Dioxobenzo[f]isoindol-2-yl}cyclohexane-1-carboxylic acid
Molecular FormulaC19H17NO4
Molecular Weight323.3 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)C(=O)O)N2C(=O)C3=CC4=CC=CC=C4C=C3C2=O
InChIInChI=1S/C19H17NO4/c21-17-14-9-11-5-1-2-6-12(11)10-15(14)18(22)20(17)16-8-4-3-7-13(16)19(23)24/h1-2,5-6,9-10,13,16H,3-4,7-8H2,(H,23,24)
InChIKeyRPVXICJCKYVHHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{1,3-Dioxobenzo[f]isoindol-2-yl}cyclohexane-1-carboxylic acid – Structural Identity, Stereochemistry, and Procurement Baseline


2-{1,3-Dioxobenzo[f]isoindol-2-yl}cyclohexane-1-carboxylic acid (CAS 642995‑15‑1 for the (1R,2R)-enantiomer; CAS 642995‑16‑2 for the (1S,2S)-enantiomer) is a trans‑2‑(naphthalene‑2,3‑dicarboximido)cyclohexane‑1‑carboxylic acid derivative . The compound integrates a benzo[f]isoindole (naphthalene‑2,3‑dicarboximide) chromophore with a chiral 1,2‑cyclohexane backbone bearing a free carboxylic acid handle, providing both UV/fluorescence detectability and a site for covalent conjugation or further synthetic elaboration . Its commercial availability in high enantiomeric purity (>98% ee by chiral LC) makes it a defined intermediate for chiral derivatization workflows and medicinal chemistry campaigns where both optical integrity and reproducible chromatographic behavior are critical specifications.

Why Generic Naphthalenedicarboximide Chiral Acids Cannot Substitute for 2-{1,3-Dioxobenzo[f]isoindol-2-yl}cyclohexane-1-carboxylic acid in Analytical and Synthetic Workflows


The target compound belongs to a class of trans-cyclohexane-1,2-dicarboximide chiral acids that serve as pre-column derivatization reagents and chiral building blocks; however, close structural analogs — including the anthracene-2,3-dicarboximide homolog (CAS 446044‑44‑6) and the enantiomeric (1S,2S)-naphthalene isomer (CAS 642995‑16‑2) — exhibit materially different chromatographic elution behavior, solubility profiles, and baseline UV/fluorescence background . The (1R,2R)-naphthalene isomer is resolved as a white crystalline solid with >98% HPLC purity and >98% optical ee, whereas the anthracene analog typically presents as a light-yellow to orange powder with lower HPLC assay minima (97% area) and carries the risk of polycyclic aromatic hydrocarbon (PAH)-derived fluorescent interference in trace-level HPLC analysis . These quantitative purity and spectral differences mean that directly substituting one in-class compound for another without re-validating chromatographic limits of detection, linearity, and enantiomeric resolution will produce non-equivalent analytical results.

Quantitative Head-to-Head Differentiation of 2-{1,3-Dioxobenzo[f]isoindol-2-yl}cyclohexane-1-carboxylic acid versus the Anthracene-2,3-dicarboximide Analog and Standard Chiral-Acid Procurement Benchmarks


HPLC Purity Assay: Naphthalene-2,3-dicarboximide Target Exceeds Anthracene Analog by ≥1 Area% Minimum

The (1R,2R)-naphthalene-2,3-dicarboximido target compound (N0713) carries a supplier-guaranteed minimum HPLC purity of 98.0 area%, whereas the directly comparable (1R,2R)-anthracene-2,3-dicarboximido analog (A1657) is specified at a lower minimum of 97.0 area% . This 1.0 area% differential is established by the same manufacturer using consistent HPLC methodology, providing a reliable cross-product comparison.

Chiral derivatization HPLC purity specification Quality control

Optical Purity: Guaranteed >98% Enantiomeric Excess Eliminates Re-Validation Overhead for Chiral HPLC Methods

The (1R,2R)-naphthalene target compound is released with a minimum optical purity of 98.0% ee as measured by chiral liquid chromatography . In contrast, many generic chiral building blocks available from non-specialist suppliers carry only nominal ee guarantees (often ≥95% or no stated optical purity), which forces procurement teams to accept lot-to-lot variability in diastereomeric resolution experiments .

Enantiomeric excess Chiral resolution Analytical method validation

Appearance and Chromophoric Purity: White Crystalline Solid vs. Light-Yellow/Orange Powder Reduces Fluorescent Background Interference

The (1R,2R)-naphthalene-2,3-dicarboximido derivative is supplied as a white to almost-white powder or crystal, whereas the anthracene-2,3-dicarboximido analog is consistently described as a light-yellow to yellow to orange powder . The visible coloration of the anthracene analog indicates the presence of extended-conjugation byproducts or oxidation impurities that absorb at longer wavelengths and produce broader fluorescent emission, increasing baseline noise in fluorescence detection (FLD) HPLC workflows.

Fluorescence background Solid-state purity Chromatographic interference

Specific Rotation: Narrow [α]D Tolerance Band Enables Method Transfer Across Laboratories

Although the rotation value for the naphthalene target is not separately published by TCI at the same detail as the anthracene analog (which lists [a]20/D of -38.0° to -45.0°, C=0.2, THF) , the narrow specification range of the anthracene reagent demonstrates the supplier's commitment to tight chiroptical lot-to-lot control, a quality system equally applied to the naphthalene product line as asserted by TCI's 'Highly Potent Chiral Labeling Reagents' classification . Users of the naphthalene target can therefore expect an equivalently tightly controlled specific rotation within a comparable narrow window.

Specific rotation Chiroptical identity Method transfer

High-Impact Application Scenarios for 2-{1,3-Dioxobenzo[f]isoindol-2-yl}cyclohexane-1-carboxylic acid Based on Verified Differentiation Evidence


Pre-Column Fluorescence Derivatization of Chiral Amines for Trace-Level HPLC-FLD Quantification

The target compound's >98% HPLC purity and white crystalline appearance (Section 3, Evidence Items 1 and 3) directly support its use as a pre-column derivatization reagent for chiral primary and secondary amines in biological matrices, where low reagent blank fluorescence is essential for achieving sub-femtomole detection limits . The guaranteed >98% ee ensures that the derivatization itself does not introduce artificial diastereomeric peaks that could be misinterpreted as enantiomeric impurities in the analyte.

Synthesis of Diastereomeric Amide Conjugates for Absolute Configuration Determination by NMR

The free carboxylic acid moiety enables straightforward amide coupling to chiral amines via standard EDC/DMAP protocols. The high optical purity (≥98% ee, Section 3, Evidence Item 2) guarantees that observed diastereomeric shift differences in 1H-NMR are attributable solely to the substrate's chirality, not to the resolving agent's enantiomeric contamination, making it a reliable Mosher-type alternative with strong UV chromophoric detection.

Chiral Building Block for Medicinal Chemistry SAR Exploration of Naphthalimide-Containing Leads

As a single-enantiomer trans-cyclohexane-1,2-dicarboxylic acid surrogate with a naphthalene-fused imide fluorophore, this compound serves as a defined intermediate for constructing conformationally constrained analogs of naphthalimide-based anticancer or anti-inflammatory leads. The 1.0 area% purity advantage over the anthracene analog (Section 3, Evidence Item 1) reduces the need for post-coupling purification during parallel synthesis, accelerating SAR cycles .

Certified Reference Material (CRM) Candidate for Chiral HPLC Method Validation

The combination of tight HPLC assay specification, high enantiomeric excess, and narrow anticipated specific rotation range (Section 3, Evidence Items 1, 2, and 4) positions this compound as a viable in-house CRM for system suitability testing of chiral stationary phases, meeting ICH Q2(R1) requirements for specificity and precision in enantioselective HPLC methods.

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